molecular formula C9H12ClNS B2838320 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 93562-37-9

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B2838320
CAS RN: 93562-37-9
M. Wt: 201.71
InChI Key: CZWCOGJGHJXXRN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (4-TPH-HCl) is a compound with a wide range of potential applications in the scientific research field. It is a type of pyridine derivative with a thiophene ring attached to the pyridine ring. It has a molecular weight of 229.7 g/mol and a melting point of 140-141°C. 4-TPH-HCl is a white, crystalline solid that is soluble in water and a variety of organic solvents.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Thiophene Derivatives : Thiophene derivatives have been synthesized and studied for their antioxidant activity. For example, derivatives like thioxopyrimidine exhibit stronger antioxidant activity compared to other derivatives, indicating their potential in combating oxidative stress-related diseases (Akbas et al., 2018).
  • Pharmacological Properties of Tetrahydropyridines (THPs) : Tetrahydropyridines are part of many biologically active systems, and their neurotoxic properties have driven research into their pharmacological characteristics. This research has yielded promising drug candidates for various diseases, showcasing the significant therapeutic potential of THP derivatives (Mateeva et al., 2005).

Materials Science and Chemical Synthesis

  • Fluorescence Properties : Certain thiophene derivatives have been synthesized and demonstrated active fluorescence properties, which could be leveraged in developing fluorescent markers or probes in biological and materials science research (Al-Masoudi et al., 2015).
  • Charge Transfer Materials : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have aimed at improving charge transfer properties for applications in electronic devices. These derivatives can potentially serve as hole or electron transport materials in organic electronic devices due to their favorable electronic and photophysical properties (Irfan, 2014).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Potentials : Some derivatives of thiophene and tetrahydropyridines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds have shown promising results against certain cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents (Patel & Patel, 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Thiophene Schiff bases have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and offering potential applications in industrial maintenance and preservation (Daoud et al., 2014).

properties

IUPAC Name

4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCOGJGHJXXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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